molecular formula C12H12O B3074860 4-Ethyl-1-naphthol CAS No. 10240-09-2

4-Ethyl-1-naphthol

Cat. No. B3074860
CAS RN: 10240-09-2
M. Wt: 172.22 g/mol
InChI Key: GBVHCGKQBBXKQZ-UHFFFAOYSA-N
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Description

“4-Ethyl-1-naphthol” is a derivative of 1-Naphthol, which is an organic compound with the formula C10H7OH . It is a naphthalene homologue of phenol . The naphthols are soluble in simple organic solvents and are precursors to a variety of useful compounds .

Scientific Research Applications

Enzyme Activity Assessment

4-Ethyl-1-naphthol is relevant in enzyme activity studies. A modified assay for carboxylic ester hydrolases involves determining 1-naphthol, structurally related to 4-Ethyl-1-naphthol, released by enzymatic hydrolysis. This process uses a condensation reaction with 4-amino-antipyrine, indicating its utility in biochemical research (Koeppen, 1969).

Catalysis and Ligand Synthesis

4-Ethyl-1-naphthol plays a role in the synthesis of ligands and catalysts. For instance, 2-(1-cyclopentadienyl-1-methyl-ethyl)-1-naphthol, synthesized from naphthol, is reported as a new ligand of metallocene catalysts (Shi, 2001). Additionally, its interaction with various organic compounds like 4-methoxybenzaldehyde in ethanol highlights its role in organic synthesis and the creation of new molecular structures (Guo & Gu, 2005).

Pharmaceutical and Chemical Applications

In pharmaceutical research, 4-Ethyl-1-naphthol derivatives show potential. For example, 2-Ethyl-1-naphthol has been synthesized and studied for its derivatives, indicating its applicability in creating new chemical entities for potential therapeutic applications (Akram, Desai, & Kamal, 1940). It also plays a role in the development of fluorimetric sensors for the determination of 1-naphthol in water, highlighting its importance in environmental monitoring and analytical chemistry (Ilktaç, Aksuner, & Henden, 2016).

Environmental Applications

4-Ethyl-1-naphthol is significant in environmental science, particularly in water treatment and pollutant degradation. For example, the oxidative coupling of 1-naphthols, similar in structure to 4-Ethyl-1-naphthol, over various catalysts, is studied for environmental applications like water purification and pollutant degradation (Maphoru, Heveling, & Pillai, 2014).

properties

IUPAC Name

4-ethylnaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVHCGKQBBXKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1-naphthol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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